molecular formula C40H47NO13 B7969849 N-Debenzoyltaxol CAS No. 133524-70-6

N-Debenzoyltaxol

Cat. No.: B7969849
CAS No.: 133524-70-6
M. Wt: 749.8 g/mol
InChI Key: DLACRDONFBNRSP-KWIOUIIFSA-N
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Description

N-Debenzoyltaxol is a taxane diterpenoid compound that serves as a biosynthetic precursor to paclitaxel, commonly known as Taxol. Paclitaxel is a well-known anti-cancer drug originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). This compound lacks the N-benzoyl group present in paclitaxel and plays a crucial role in the biosynthesis of this important chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Debenzoyltaxol can be synthesized through a series of enzymatic reactions involving taxane diterpenoid intermediates. The biosynthesis begins with the cyclization of geranylgeranyl diphosphate to form taxa-4(5),11(12)-diene, followed by a series of hydroxylation, acylation, and oxidation steps. The final steps involve the attachment of beta-phenylalanine to the C13-O-position of baccatin III, followed by hydroxylation at the C2’-position to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of genetically engineered microorganisms or plant cell cultures. These systems are designed to express the necessary enzymes for the biosynthesis of taxane diterpenoids. The use of microbial hosts such as Escherichia coli and yeast has been explored to improve the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions

N-Debenzoyltaxol undergoes several types of chemical reactions, including hydroxylation, acylation, and benzoylation. These reactions are catalyzed by specific enzymes that ensure the regioselective and stereoselective formation of the desired products .

Common Reagents and Conditions

Major Products

The major product formed from the reactions involving this compound is paclitaxel. Other related taxane diterpenoids, such as cephalomannine and 7-epi 10-desacetyl paclitaxel, can also be formed depending on the specific enzymatic pathways and conditions used .

Scientific Research Applications

N-Debenzoyltaxol has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of paclitaxel and other taxane derivatives. In biology and medicine, this compound is studied for its role in the biosynthesis of paclitaxel and its potential therapeutic applications. Industrially, the production of this compound using genetically engineered microorganisms and plant cell cultures is of great interest for the large-scale production of paclitaxel .

Mechanism of Action

N-Debenzoyltaxol exerts its effects through its role as a biosynthetic precursor to paclitaxel. The mechanism involves the enzymatic conversion of this compound to paclitaxel, which then exerts its anti-cancer effects by stabilizing microtubules and preventing their depolymerization. This leads to mitotic arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the microtubule network and associated proteins .

Comparison with Similar Compounds

N-Debenzoyltaxol is unique among taxane diterpenoids due to its specific role as a precursor to paclitaxel. Similar compounds include:

This compound’s uniqueness lies in its specific position within the biosynthetic pathway of paclitaxel, making it a critical intermediate for the production of this important chemotherapeutic agent.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47NO13/c1-20-25(52-36(48)30(45)29(41)23-13-9-7-10-14-23)18-40(49)34(53-35(47)24-15-11-8-12-16-24)32-38(6,26(44)17-27-39(32,19-50-27)54-22(3)43)33(46)31(51-21(2)42)28(20)37(40,4)5/h7-16,25-27,29-32,34,44-45,49H,17-19,41H2,1-6H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLACRDONFBNRSP-KWIOUIIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133524-70-6
Record name N-Debenzoyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133524-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Debenzoyltaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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